1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid
Description
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of sulfonamide derivatives It features a pyrrolidine ring, a dimethylated imidazole moiety, and a carboxylic acid group
Properties
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-7-11-9(6-12(7)2)18(16,17)13-4-3-8(5-13)10(14)15/h6,8H,3-5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWMFVTYMINSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of 1,2-dimethylimidazole with chlorosulfonic acid to introduce the sulfonyl group, followed by subsequent reactions to incorporate the pyrrolidine and carboxylic acid functionalities.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The sulfonyl group can be reduced to sulfides or sulfoxides.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Sulfides and sulfoxides.
Substitution: Substituted imidazoles and pyrrolidines.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It may be employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The sulfonyl group enhances the compound's stability and reactivity.
Comparison with Similar Compounds
1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid
1-((2-Methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid
1-((1,2-Dimethyl-1H-imidazol-4-yl)methyl)pyrrolidine-3-carboxylic acid
Uniqueness: 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid stands out due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. This compound's dual functionality, combining both sulfonyl and carboxylic acid groups, makes it particularly versatile in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
